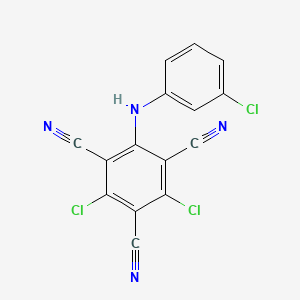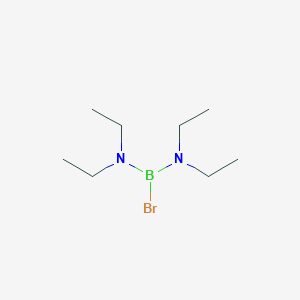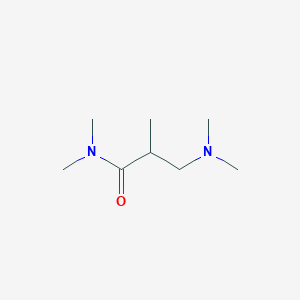
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride: is a chemical compound with the molecular formula C7H6NOS2Cl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride typically involves the reaction of 2-aminothiophenol with appropriate reagents under controlled conditions. One common method includes the use of disulfur dichloride (S2Cl2) as a reagent, which facilitates the formation of the dithiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other materials due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A related compound with a similar structure but different electronic properties.
Benzodithiazole: Another isomer with distinct chemical behavior.
Uniqueness
This compound stands out due to its unique combination of a dithiazole ring and a methoxy group, which imparts specific electronic and steric properties. These characteristics make it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
35576-56-8 |
|---|---|
Fórmula molecular |
C7H6ClNOS2 |
Peso molecular |
219.7 g/mol |
Nombre IUPAC |
1,2,3-benzodithiazol-6-ylidene(methyl)oxidanium;chloride |
InChI |
InChI=1S/C7H6NOS2.ClH/c1-9-5-2-3-6-7(4-5)10-11-8-6;/h2-4H,1H3;1H/q+1;/p-1 |
Clave InChI |
IGAOAILGAIHPGS-UHFFFAOYSA-M |
SMILES canónico |
C[O+]=C1C=CC2=NSSC2=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)



![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)


![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)



